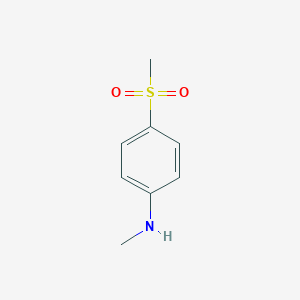

N-Methyl-4-(methylsulfonyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-9-7-3-5-8(6-4-7)12(2,10)11/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEYQVCVGXCQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566269 | |

| Record name | 4-(Methanesulfonyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119871-25-9 | |

| Record name | 4-(Methanesulfonyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Methyl 4 Methylsulfonyl Aniline and Its Derivatives

Strategies for N-Methylation of 4-(Methylsulfonyl)aniline (B1202210) Precursors

The introduction of a methyl group onto the nitrogen atom of 4-(methylsulfonyl)aniline is a critical transformation. Given the presence of two reactive N-H bonds in the primary amine, achieving selective N-monomethylation without the formation of the dimethylated byproduct presents a significant chemical challenge. The nucleophilicity of the secondary amine intermediate is often higher than the starting primary amine, which can lead to over-methylation. orgsyn.org Various methods have been developed to control this selectivity.

The direct N-monomethylation of primary aromatic amines, such as 4-(methylsulfonyl)aniline, using a C1 source like methanol (B129727) has emerged as a sustainable and efficient method. shokubai.org This approach often utilizes transition-metal catalysts to facilitate the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the catalyst temporarily abstracts hydrogen from the alcohol, which then reacts with the amine to form an imine intermediate. This intermediate is subsequently reduced by the captured hydrogen to yield the methylated amine.

A notable example involves the use of a Platinum on carbon (Pt/C) catalyst with sodium hydroxide, which has shown high selectivity for the N-monomethylation of aromatic amines. shokubai.org Ruthenium-based catalysts have also been employed for the N-methylation of various amines using methanol. lookchem.com

Table 1: Catalytic Systems for N-Monomethylation of Aromatic Amines with Methanol

| Catalyst System | Base | Substrate Scope | Selectivity | Reference |

| Pt/C | NaOH | Various aromatic amines | High for N-monomethylation | shokubai.org |

| Ru-complex | - | Aromatic and aliphatic amines | High for N-monomethylation of aromatic amines | lookchem.com |

To circumvent the issue of over-methylation, protecting group strategies are frequently employed. This involves the temporary conversion of the primary amine into a less reactive functional group, allowing for selective methylation, followed by the removal of the protecting group. orgsyn.orgrsc.org

For primary aromatic amines, the amine can be first converted into a sulfonamide, such as a tosylsulfonamide or a nosylsulfonamide. These sulfonamides are significantly less nucleophilic than the parent amine, which allows for controlled N-alkylation. rsc.org The nitrobenzenesulfonyl (Ns) group is particularly useful as it can be readily introduced and later removed under mild conditions using a soft nucleophile. rsc.org Another strategy involves the use of the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which provides a stable sulfonamide that can be cleaved under relatively benign conditions. orgsyn.org

Table 2: Common Protecting Groups for Selective Amine Methylation

| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features | Reference |

| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Thiophenol, K2CO3 | Mild deprotection, activates amine for alkylation | rsc.org |

| Tosyl (Ts) | p-Toluenesulfonyl chloride | Strong acid or reducing agents | Very stable, requires harsh deprotection | nih.gov |

| SES | 2-(Trimethylsilyl)ethanesulfonyl chloride | Fluoride source (e.g., TBAF, CsF) | Stable, mild deprotection | orgsyn.org |

Reductive amination is a powerful and widely used method for the N-methylation of amines. This process involves the reaction of the amine with a carbonyl compound, typically formaldehyde (B43269), to form an imine or enamine intermediate, which is then reduced in situ to the methylated amine. diva-portal.org This approach is advantageous as it often avoids the over-methylation problem inherent in direct alkylation with methyl halides. diva-portal.org

A variety of reducing agents can be employed in this reaction. Historically, sodium cyanoborohydride was common due to its selectivity for the iminium ion over the carbonyl group. However, due to its toxicity, other reducing agents like sodium triacetoxyborohydride (B8407120) and various borane (B79455) complexes are now more frequently used. scribd.com Transition metal-free methods have also been developed, using formaldehyde as both the reductant and the carbon source. nih.gov Furthermore, heterogeneous catalysts, such as ruthenium on carbon (Ru/C), have been shown to be effective for the N-methylation of aromatic amines using formaldehyde as the C1 source. nih.govacs.org

The classical approach to N-methylation involves the direct alkylation of the amine with a methyl halide, such as methyl iodide, in the presence of a base. chempedia.info However, this method often leads to a mixture of the mono- and dimethylated products, as well as the quaternary ammonium (B1175870) salt, due to the increasing nucleophilicity of the amine upon methylation. lookchem.com Achieving high selectivity for monomethylation can be challenging and often requires careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base.

Synthesis from Anilines and Sulfonylating Agents

The reaction of aniline (B41778) or its derivatives with methanesulfonyl chloride in the presence of a base is a fundamental method for the synthesis of N-phenyl methanesulfonamide (B31651) derivatives. chempedia.info The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride leaving group. A base, such as pyridine (B92270) or triethylamine, is typically used to neutralize the hydrochloric acid generated during the reaction. chempedia.info Kinetic studies on the reaction of methanesulfonyl chloride with substituted anilines in methanol have shown that the reaction follows an SN2 mechanism, with the rate being influenced by the electronic properties of the substituents on the aniline ring. koreascience.kr

More recently, palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative for the synthesis of N-arylsulfonamides. These methods couple an aryl halide or triflate with a sulfonamide, offering a different bond-forming strategy that can be advantageous in certain contexts, particularly for avoiding the use of potentially genotoxic sulfonyl chlorides. acs.orgorganic-chemistry.orgorganic-chemistry.org

Introduction of the Methylsulfonyl Group via Electrophilic or Nucleophilic Approaches

The introduction of the methylsulfonyl (-SO2CH3) group onto an aromatic ring is a critical step in the synthesis of N-Methyl-4-(methylsulfonyl)aniline and related compounds. This can be achieved through either electrophilic or nucleophilic strategies, depending on the starting materials and desired outcome.

Electrophilic Aromatic Substitution: A common electrophilic approach involves the sulfonation of an aniline derivative. For instance, N-(4-methylsulfonylphenyl)acetamide can be synthesized by treating acetanilide (B955) with methylsulfonyl chloride. This reaction introduces the methylsulfonyl group at the para position relative to the acetamido group. The acetamido group directs the incoming electrophile to the para position and can be later hydrolyzed to yield the free amine. Another electrophilic approach involves the direct C-H functionalization of arenes, where η6-coordination to a metal complex increases the electrophilicity of the aromatic ring, allowing for nucleophilic attack.

Nucleophilic Aromatic Substitution: Nucleophilic approaches are also employed, particularly when the aromatic ring is activated towards nucleophilic attack by electron-withdrawing groups. For example, the reaction of nitroarenes with nucleophiles can lead to the substitution of a hydrogen atom. researchgate.net While not a direct route to this compound, this principle can be applied in the synthesis of its precursors. A more direct nucleophilic approach involves the use of reagents like BF3SMe2, which can act as a non-malodorous source for the nucleophilic installation of the thiomethyl moiety on electron-deficient haloarenes. diva-portal.org Subsequent oxidation of the resulting thioether to the sulfone provides the desired methylsulfonyl group.

| Approach | Reagents | Key Features | Reference |

|---|---|---|---|

| Electrophilic | Methylsulfonyl chloride | Direct introduction of the methylsulfonyl group onto an activated aromatic ring. | |

| Nucleophilic | BF3SMe2 followed by oxidation | Installation of a thiomethyl group which is then oxidized to the sulfone. Useful for electron-deficient arenes. | diva-portal.org |

Multi-Step Synthetic Pathways Incorporating the this compound Core

The synthesis of this compound and its derivatives often involves multi-step sequences that allow for the careful construction and modification of the molecule. These pathways provide flexibility in introducing various functional groups and building the desired molecular architecture.

Synthesis from Acetanilide and Subsequent Transformations

A well-established route to 4-(methylsulfonyl)aniline, a precursor to the N-methylated target, begins with the readily available starting material, acetanilide. researchgate.netnih.gov This multi-step process involves the protection of the amino group, introduction of the sulfur functionality, oxidation, and finally, deprotection. nih.gov

The typical sequence is as follows:

Bromination: Acetanilide is first brominated to yield N-(4-bromophenyl)acetamide. nih.gov

Thiolation: The bromo-derivative is then converted to N-(4-mercaptophenyl)acetamide. nih.gov

Methylation: The thiol is methylated to give N-(4-(methylthio)phenyl)acetamide. nih.gov

Oxidation: The methylthio group is oxidized to the methylsulfonyl group, affording N-(4-(methylsulfonyl)phenyl)acetamide. nih.gov

Deacetylation: The final step involves the removal of the acetyl protecting group to yield 4-(methylsulfonyl)aniline. researchgate.netnih.gov

Subsequent N-methylation of 4-(methylsulfonyl)aniline would then produce the target compound, this compound.

Sequential Functional Group Interconversions

The synthesis of complex molecules containing the this compound core often relies on a series of sequential functional group interconversions. whiterose.ac.uk This strategy allows for the step-wise modification of a molecule, introducing desired functionalities at specific stages of the synthesis. For example, a sulfonamide can be converted to other functional groups, providing a versatile synthetic handle. semanticscholar.org

A key transformation in many synthetic routes is the conversion of a nitro group to an amine, which can then be further functionalized. libretexts.org For instance, a synthetic sequence might involve nitration of an aromatic ring, followed by reduction of the nitro group to an amine, and then subsequent reactions such as N-methylation and introduction of the methylsulfonyl group. The order of these steps is crucial to achieve the desired substitution pattern. libretexts.org

Optimization and Process Intensification in this compound Synthesis

To improve the efficiency, cost-effectiveness, and environmental footprint of this compound synthesis, significant research has focused on optimizing reaction conditions and developing more effective catalyst systems.

Investigation of Reaction Conditions and Solvent Effects

The choice of solvent and other reaction conditions can have a profound impact on the outcome of a synthesis. For example, in the synthesis of N-substituted ureas from anilines, the use of water as a solvent or co-solvent was found to significantly improve reaction rates and yields compared to organic solvents. rsc.org Similarly, the optimization of conditions for Buchwald-Hartwig amination reactions, which can be used to form the C-N bond in aniline derivatives, involves screening different solvents and bases to maximize conversion and yield. nih.gov In some cases, solvent-free conditions catalyzed by specific reagents have been developed to enhance efficiency. researchgate.net

| Reaction | Solvent/Condition | Effect | Reference |

|---|---|---|---|

| N-substituted urea (B33335) synthesis | Water | Improved reaction rate and yield | rsc.org |

| Buchwald-Hartwig amination | Dioxane | Achieved 100% conversion with specific catalyst | nih.gov |

| Three-component synthesis of 4-sulfonyl-1,2,3-triazoles | Room-temperature, aerobic conditions | Practical and efficient synthesis | researchgate.net |

Catalyst Systems and Their Influence on Selectivity and Yield

Catalysts play a pivotal role in modern organic synthesis, enabling reactions to proceed with high selectivity and efficiency under milder conditions. In the context of this compound synthesis, various catalytic systems are employed for key transformations.

For the N-methylation of anilines, a range of catalysts has been developed, with methanol often serving as the methylating agent. researchgate.net These reactions, proceeding via a "borrowing-hydrogen" strategy, are considered environmentally friendly as they produce water as the only byproduct. researchgate.net Rhodium and iridium-based catalysts have shown high activity and selectivity for the N-monomethylation of anilines. researchgate.net

In the synthesis of precursors, such as the oxidation of sulfides to sulfones, surfactant-based molybdenum catalysts have been developed that exhibit high selectivity in aqueous media. psu.edu These catalysts show a high tolerance for various functional groups, making them suitable for complex molecule synthesis. psu.edu For C-N bond formation via Buchwald-Hartwig amination, palladium catalysts with specific phosphine (B1218219) ligands, such as XPhos, have been found to be highly effective for coupling 4-(methylsulfonyl)aniline with aryl halides. nih.gov

The choice of catalyst and ligand is critical, as it can dramatically influence the reaction's success. For instance, in the Pd-catalyzed amination mentioned above, changing the phosphine ligand from BINAP or DPEphos to XPhos resulted in a significant increase in conversion from trace amounts to 100%. nih.gov

Continuous-Flow Synthesis Approaches for Related Compounds

Continuous-flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgthieme-connect.com These benefits are particularly relevant for the synthesis of substituted anilines and sulfonamides, which often involve hazardous reagents or highly exothermic reactions. rsc.org While specific continuous-flow synthesis of this compound is not extensively documented, established methodologies for the synthesis of related anilines and sulfonamides demonstrate the potential of this approach.

The principles of flow chemistry involve pumping reagents through a network of tubes and reactors, where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities of the final products. acs.orgvapourtec.com

One of the key transformations in synthesizing the target compound is the N-methylation of an aniline derivative. Researchers have successfully developed continuous-flow methods for the selective N-monomethylation of primary anilines. mit.edumit.edu A notable example involves the use of dimethyl carbonate (DMC) as a green methylating agent in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mit.edumit.edu This method takes advantage of the expanded process windows in continuous-flow systems to safely operate at high temperatures and pressures, which promotes selective monomethylation. mit.edumit.edu The system can achieve a high throughput, demonstrating its robustness and scalability. mit.edu

The synthesis of the sulfonamide moiety can also be efficiently achieved under flow conditions. A rapid and environmentally friendly synthesis of a library of sulfonamides has been described using a meso-reactor apparatus. acs.org This approach emphasizes waste minimization and the use of green media. The isolation of the products often involves simple extraction and precipitation, yielding pure compounds without the need for extensive purification. acs.org Another advanced method involves a fully automated two-step flow-through process for producing secondary sulfonamides, which includes a capture and release N-alkylation of a Boc-protected sulfonamide followed by deprotection. acs.org

Furthermore, the synthesis of sulfonyl chlorides, key precursors for sulfonamides, has been optimized in a continuous-flow protocol. This process uses 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the oxidative chlorination of disulfides and thiols, offering a safer and more controlled alternative to traditional batch methods that are often highly exothermic. rsc.org

The table below summarizes key findings from research on the continuous-flow synthesis of related aniline and sulfonamide derivatives, highlighting the reaction conditions and outcomes.

| Reaction | Starting Materials | Reagents & Conditions | Yield/Conversion | Reference |

| N-Monomethylation of anilines | Primary anilines, Dimethyl carbonate | 1,8-diazabicyclo[5.4.0]undec-7-ene, High temperature and pressure | Good to excellent yields | mit.edumit.edu |

| Sulfonamide synthesis | Amines, Sulfonyl chlorides | Meso-reactor, Green media | Good to high yields | acs.org |

| Secondary sulfonamide synthesis | Boc-protected sulfonamides, Alkyl halides | Automated two-step flow-through system | Good yields and high purities | acs.org |

| Sulfonyl chloride synthesis | Disulfides/Thiols, 1,3-dichloro-5,5-dimethylhydantoin | Continuous flow reactor, Short residence time | Good yields | rsc.org |

| Tandem Azidation–Amidation | Anilines, Thioacetic acid | Microwave reactor, 60 °C | Varied yields, up to 92% for electron-poor anilines | thieme-connect.com |

These examples underscore the versatility and efficiency of continuous-flow technology in synthesizing key structural motifs present in this compound. The ability to safely handle hazardous intermediates, such as aromatic azides in tandem azidation-amidation reactions, further illustrates the advantages of this methodology. thieme-connect.comthieme-connect.com The development of multistep continuous-flow systems also allows for the sequential synthesis of complex molecules, such as pyrazoles from anilines, in a single, integrated process. rsc.org As the field of flow chemistry continues to advance, it is anticipated that these methodologies will be adapted for the direct and efficient synthesis of this compound and its derivatives.

Chemical Reactivity and Mechanistic Studies of N Methyl 4 Methylsulfonyl Aniline

Reactivity of the N-Methylamine Functional Group

The nitrogen atom of the N-methylamine group, with its lone pair of electrons, is a key site of reactivity. This nucleophilic and basic character allows for a variety of chemical transformations.

The N-methylamine group can undergo further alkylation and acylation reactions. grafiati.comlibretexts.org Alkylation, the addition of an alkyl group, can proceed via reaction with alkyl halides. libretexts.org This process can lead to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used.

Acylation involves the introduction of an acyl group (R-C=O) and typically occurs by reacting the amine with an acyl chloride or an acid anhydride (B1165640). libretexts.orglibretexts.org These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures. For instance, the acylation of N-(1-(2-phenylethyl)-4-piperidinyl)aniline with anhydrides like 2-(methoxy)acetic and 2-(methylthio)acetic anhydride yields the corresponding amides. grafiati.com

Table 1: Examples of Alkylation and Acylation Reactions of Aniline (B41778) Derivatives

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

| Aniline | 4-chloro-2-pentene | N-(1-methyl-2-butenyl) aniline | Triethylamine |

| N-(1-(2-phenylethyl)-4-piperidinyl)aniline | 2-(methoxy)acetic anhydride | Amide | Not specified |

| N-(1-(2-phenylethyl)-4-piperidinyl)aniline | 2-(methylthio)acetic anhydride | Amide | Not specified |

| Benzene (B151609) | Acetyl chloride | Ketone (Acetophenone) | Aluminum trichloride |

This table presents examples of alkylation and acylation reactions involving aniline and its derivatives, illustrating the types of products formed and the conditions under which these reactions occur.

Nitrogen-centered radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions. nih.govrsc.org The generation of such radicals from amines can be achieved through several methods, including photoredox catalysis. nih.gov These radical species are valuable in synthetic chemistry for creating carbon-nitrogen bonds, which are prevalent in many biologically active compounds. rsc.org

The formation of nitrogen-centered radicals can be initiated by the homolytic cleavage of an N-X bond (where X is a heteroatom) or through single-electron transfer (SET) processes. acs.org Once generated, these radicals can add to π-systems, such as aromatic rings or alkenes, in a regioselective manner. acs.org For example, aminyl radicals tend to add to the less substituted carbon of an olefin, leading to anti-Markovnikov products. acs.org

N-dealkylation, the removal of an alkyl group from an amine, is a significant transformation in both chemical synthesis and drug metabolism. nih.gov Various methods have been developed to achieve N-dealkylation, including chemical, catalytic, and enzymatic approaches. nih.gov

One classic chemical method is the von Braun reaction, which utilizes cyanogen (B1215507) bromide to convert a tertiary amine into a cyanamide (B42294) and an alkyl bromide. nih.gov Another common approach involves the use of chloroformates. nih.gov In biological systems, N-dealkylation is often catalyzed by cytochrome P450 enzymes. nih.gov For instance, the metabolism of the drug lapatinib (B449) involves the N-dealkylation of a 2-(methylsulfonyl)ethanamino moiety to produce an aldehyde intermediate. mdpi.com

Reactivity of the Aromatic Ring System

The benzene ring in N-Methyl-4-(methylsulfonyl)aniline is subject to substitution reactions, with the existing substituents—the N-methylamino group and the methylsulfonyl group—directing the position of incoming electrophiles or nucleophiles.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The regioselectivity of this reaction—that is, which position on the ring the electrophile attacks—is governed by the electronic properties of the substituents already present. libretexts.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Directing Effect |

| -NHCH₃ (N-methylamino) | Activating | ortho, para |

| -SO₂CH₃ (methylsulfonyl) | Deactivating | meta |

This table summarizes the directing effects of the N-methylamino and methylsulfonyl groups on electrophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. govtpgcdatia.ac.in This reaction is generally less common than EAS because the electron-rich nature of the aromatic ring repels nucleophiles. However, SNA can occur, particularly when the aromatic ring is substituted with strong electron-withdrawing groups, such as a nitro or sulfonyl group. govtpgcdatia.ac.inresearchgate.net These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). govtpgcdatia.ac.in

In derivatives of this compound, the powerful electron-withdrawing methylsulfonyl group can facilitate nucleophilic aromatic substitution, especially when a good leaving group is present at a position ortho or para to it. researchgate.net The N-arylation of aniline derivatives is a practical application of this reaction type in a laboratory setting. nih.gov

Oxidation and Reduction Pathways of the Aromatic Core

The aromatic core of this compound possesses a unique electronic character, being substituted with both an electron-donating N-methylamino group and a powerful electron-withdrawing methylsulfonyl group. This substitution pattern dictates its behavior in redox reactions.

Oxidation: The oxidation of anilines is a well-studied process, and the rate of reaction is highly dependent on the nature of the substituents on the aromatic ring. For para-substituted anilines, electron-donating groups typically accelerate oxidation, while electron-withdrawing groups decrease the rate. researchgate.net In the case of this compound, the activating N-methyl group makes the aromatic ring susceptible to oxidation, though this is tempered by the deactivating sulfonyl group. Oxidation can proceed through pathways involving an initial electron transfer to form a radical cation, which can then undergo further reactions. researchgate.net Studies on the oxidation of various anilines with reagents like chlorine dioxide show that the reaction proceeds to form intermediates such as benzoquinone. researchgate.net Aromatic C–H functionalization can also be viewed as an oxidative process, where nucleophilic or radical addition to the aromatic π-system is a key step. The presence of the sulfonyl group can direct functionalization to specific positions on the ring.

Reduction: The reduction of the aromatic core of this compound is more challenging due to the presence of the electron-donating amino group. Aromatic ring reduction typically requires harsh conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, a process known as dearomatization. The strong electron-withdrawing nature of the methylsulfonyl group, however, lowers the electron density of the ring, making it more susceptible to nucleophilic attack and potentially facilitating reduction under specific conditions. For instance, π-addition strategies can be employed for aromatic C-H functionalization, which can be a prelude to reduction.

Reactivity of the Methylsulfonyl Group

Role as an Electron-Withdrawing Group in Ring Activation/Deactivation

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group (EWG), significantly influencing the reactivity of the aniline ring. Its deactivating effect is exerted through both inductive and resonance mechanisms. viu.ca

Inductive Effect (I): The high electronegativity of the oxygen atoms and the sulfur atom pulls electron density away from the aromatic ring through the sigma bond framework. This effect is strong, as indicated by its contribution to the Hammett substituent constant. viu.ca

Resonance Effect (R): The sulfur atom can expand its octet and accept electron density from the aromatic ring into its d-orbitals. This delocalization is particularly effective when the group is in the para position, creating resonance structures that place a positive charge on the ring and withdraw electron density. viu.ca

Table 1: Hammett Substituent Constants for the Methylsulfonyl Group This table summarizes the Hammett constants (σ) which quantify the electron-withdrawing power of the methylsulfonyl group from the meta and para positions.

| Substituent Position | Hammett Constant (σ) | Inferred Electronic Effect | Reference |

| meta | σₘ = 0.68 | Strong Inductive Withdrawal | viu.ca |

| para | σₚ = 0.72 | Strong Inductive and Resonance Withdrawal | viu.ca |

Transformations of the Sulfonyl Moiety

While the methylsulfonyl group is generally stable, it can participate in several chemical transformations. These reactions often involve the cleavage of the carbon-sulfur (C–S) bond or reactions at the sulfonyl group itself.

One significant transformation is its role as a leaving group in nucleophilic aromatic substitution reactions. Under certain conditions, particularly with highly activated systems or strong nucleophiles, the entire methylsulfonyl group can be displaced. For example, in related heterocyclic systems, sulfone groups can be selectively displaced by deprotonated anilines. thieme-connect.com

Another key reaction is reductive desulfonylation, where the C–S bond is cleaved, effectively removing the sulfonyl group. This can be achieved using various transition metal catalysts. rsc.org Furthermore, the sulfonyl group can be transformed in cascade reactions. The Truce–Smiles rearrangement, for instance, is a process where an aryl sulfone rearranges, driven by the release of sulfur dioxide (SO₂), leading to the formation of new C-C bonds. nih.gov In some synthetic sequences, a methylthio (-SCH₃) group is first installed and then oxidized to the methylsulfonyl (-SO₂CH₃) group to increase its leaving group ability, after which it is displaced by a nucleophile. acs.org

Cascade and Multicomponent Reactions Involving this compound

This compound is a valuable building block in cascade and multicomponent reactions (MCRs) due to the dual functionality of the nucleophilic amine and the electronically modified aromatic ring.

Incorporation into Heterocyclic Ring Systems (e.g., quinolines)

Quinolines and their derivatives are important heterocyclic scaffolds in medicinal chemistry. beilstein-journals.orgwhiterose.ac.uk Multicomponent reactions provide an efficient pathway to synthesize these complex structures. beilstein-journals.orgresearchgate.net this compound can serve as the aniline component in these syntheses, such as the Povarov reaction, which is a type of aza-Diels–Alder reaction. beilstein-journals.orgwhiterose.ac.uk

In a typical three-component cascade, an aniline, an aldehyde, and an alkene or alkyne react to form a quinoline (B57606) derivative. beilstein-journals.orgbeilstein-journals.org The reaction proceeds through the in-situ formation of an imine (or iminium ion) from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the electron-rich alkene. researchgate.net The presence of either electron-donating or electron-withdrawing groups on the aniline reactant is well-tolerated in these MCRs, allowing for the synthesis of a diverse library of substituted quinolines. beilstein-journals.org Therefore, this compound can be readily incorporated to produce quinolines bearing a methylsulfonyl substituent, which can be valuable for tuning the pharmacological properties of the final molecule. beilstein-journals.orgbeilstein-journals.orgrsc.org

Table 2: Representative Multicomponent Reaction for Quinoline Synthesis This table outlines a general scheme where this compound can be used to synthesize substituted quinolines.

| Reaction Type | Components | Key Intermediate | Product | Reference |

| Povarov Reaction | This compound, Aldehyde, Alkene/Alkyne | Iminium Ion | Substituted Quinoline | beilstein-journals.orgwhiterose.ac.ukbeilstein-journals.org |

| Iron-Catalyzed Cascade | This compound, Methyl Aryl Ketone, DMSO | Imine | Substituted Quinoline | beilstein-journals.org |

Condensation Reactions to Form Imines and Related Structures

The reaction of an amine with an aldehyde or a ketone is a fundamental condensation reaction that typically forms an imine (a compound containing a C=N double bond). masterorganicchemistry.comthieme-connect.de This reaction proceeds via a carbinolamine intermediate, followed by the elimination of a water molecule. masterorganicchemistry.com

This compound is a secondary amine. The condensation of a secondary amine with an aldehyde or ketone results in the formation of an iminium salt, which is the nitrogen analog of a protonated carbonyl group and is highly reactive. masterorganicchemistry.com These iminium ions are key intermediates in many organic reactions, including the Mannich reaction and the Povarov reaction discussed previously. beilstein-journals.orgorganic-chemistry.org While a stable, neutral imine is not the final product from a secondary amine, the formation of the intermediate iminium salt is a crucial condensation step that activates the carbonyl compound for subsequent reactions. masterorganicchemistry.comorganic-chemistry.org

Applications of N Methyl 4 Methylsulfonyl Aniline As a Synthetic Building Block

Construction of Advanced Organic Architectures

The bifunctional nature of N-Methyl-4-(methylsulfonyl)aniline makes it an ideal starting material for constructing sophisticated molecular frameworks, including complex aromatic amines and novel heterocyclic systems.

The secondary amine group of this compound provides a reactive site for elaboration into more complex amine derivatives. A prominent application is in the synthesis of novel amide compounds with potential therapeutic properties. Researchers have successfully synthesized a series of new non-steroidal anti-inflammatory agents (NSAIDs) by coupling the 4-(methylsulfonyl)aniline (B1202210) pharmacophore with established drugs like naproxen, indomethacin, diclofenac (B195802), and mefenamic acid. mdpi.comresearchgate.net In these syntheses, the aniline (B41778) nitrogen attacks an activated carboxyl group (often an acid anhydride) of the parent NSAID, forming a new amide bond. mdpi.com This approach has yielded derivatives that, in some cases, exhibit anti-inflammatory activity comparable to or greater than the reference drug, diclofenac sodium. mdpi.comresearchgate.net

Another general methodology for elaborating aniline structures is through the synthesis of N-substituted ureas. This transformation can be achieved by the nucleophilic addition of anilines to an isocyanate, such as potassium isocyanate in an aqueous medium. rsc.org This method provides a straightforward route to urea (B33335) derivatives, further expanding the library of complex aromatic amines that can be generated from an aniline starting material. rsc.org

Table 1: Examples of Complex Amides Synthesized from 4-(Methylsulfonyl)aniline

| Parent NSAID | Resulting Complex Amide Derivative |

|---|---|

| Naproxen | 2-(6-Methoxynaphthalen-2-yl)-N-(4-(methylsulfonyl)phenyl)propanamide |

| Indomethacin | 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-(methylsulfonyl)phenyl)acetamide mdpi.com |

| Diclofenac | 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(methylsulfonyl)phenyl)acetamide |

| Mefenamic Acid | 2-((2,3-Dimethylphenyl)amino)-N-(4-(methylsulfonyl)phenyl)benzamide |

Data sourced from a study on new anti-inflammatory agents. mdpi.com

The this compound scaffold is strategically employed in the synthesis of heterocyclic compounds where the aniline nitrogen and the phenyl ring become part of a newly formed ring system.

A classic example of such a transformation is the Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. sci-hub.se In this reaction, the aniline derivative is a key component that condenses to form the quinoline (B57606) core. sci-hub.se The reaction is regioselective, with ring closure typically occurring at the position with less steric hindrance. sci-hub.se Studies have shown that aniline derivatives with electron-donating groups are particularly effective in this synthesis. sci-hub.se

Furthermore, the methylsulfonylphenylamine motif has been incorporated into larger heterocyclic systems. In one patented synthesis, an N-methylsulfonyl aniline derivative was reacted with epichlorohydrin. google.com The resulting intermediate was then treated with a substituted piperazine (B1678402) to form a complex molecule where the original aniline nitrogen is linked to a new, larger heterocyclic ring via a hydroxypropyl bridge. google.com This strategy is useful for creating compounds with potential applications in medicinal chemistry. google.com

Table 2: Doebner Reaction for Quinoline Synthesis

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| Aromatic Amine | Pyruvic Acid | 2-Methylquinoline-4-carboxylic acid derivative sci-hub.se |

| Aromatic Amine | Pyruvic Acid & Aldehyde | Substituted quinoline-4-carboxylic acid sci-hub.se |

This table illustrates the reactants in the Doebner reaction for forming quinoline ring systems. sci-hub.se

Development of New Synthetic Methodologies

While this compound is a cornerstone building block, its role in the development of new synthetic methodologies is primarily as a substrate rather than a catalyst or reagent.

The available scientific literature does not prominently feature this compound in the context of ligand design for catalytic applications. Its utility is overwhelmingly documented as an intermediate or a foundational scaffold for building larger molecules. biosynth.com

This compound is consistently utilized as a synthetic intermediate or building block. cymitquimica.comcymitquimica.com There is no significant evidence to suggest its development as a standalone reagent for effecting specific chemical transformations on other molecules. Its primary role is to be incorporated into a final target structure.

Strategic Use in Target-Oriented Synthesis

The 4-(methylsulfonyl)aniline moiety is a recognized pharmacophore, making it a component of high interest in target-oriented synthesis, particularly in drug discovery.

A key example is the development of novel anti-inflammatory agents. By incorporating the 4-(methylsulfonyl)aniline structure into known NSAIDs, researchers aim to create new chemical entities with potentially improved efficacy or selectivity toward the COX-2 enzyme. mdpi.comresearchgate.net This targeted approach led to the synthesis of amide derivatives that showed significant anti-inflammatory activity in animal models. mdpi.comresearchgate.net

This scaffold is also a critical intermediate in the synthesis of prominent anticancer drugs. For instance, the synthesis of Nilotinib and Imatinib, both potent kinase inhibitors, can involve intermediates derived from the coupling of a pyrimidine (B1678525) derivative with a substituted aniline, such as 2-methyl-5-nitroaniline. google.com Subsequent transformations build the final complex drug molecule. The use of the aniline building block is a strategic step in the convergent synthesis of these targeted therapies. google.com Additionally, various sulfonyl aniline derivatives have been synthesized and investigated for their anti-adrenergic properties, with potential therapeutic use in treating conditions like angina pectoris. google.com

Intermediate in the Synthesis of Functionalized Organic Molecules

This compound and its parent compound, 4-(methylsulfonyl)aniline, are recognized as valuable synthetic intermediates in the field of medicinal chemistry. ontosight.ai The 4-(methylsulfonyl)aniline pharmacophore, in particular, serves as a crucial building block for the development of novel, functionalized organic molecules with potential therapeutic applications. researchgate.netmdpi.comresearchgate.net Its utility has been demonstrated in the synthesis of various bioactive compounds, including new derivatives of well-known pharmaceuticals. mdpi.comresearchgate.net

One significant application is in the creation of new non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net Research has focused on synthesizing derivatives by linking the 4-(methylsulfonyl)aniline moiety to existing NSAIDs such as naproxen, indomethacin, diclofenac, and mefenamic acid. mdpi.com This molecular hybridization aims to develop compounds with potentially enhanced anti-inflammatory activity. mdpi.comresearchgate.net The synthesis generally involves the reaction of 4-(methylsulfonyl)aniline with the acyl chloride of the respective NSAID. mdpi.com This approach has yielded a series of new chemical entities that have been evaluated for their pharmacological properties. mdpi.comresearchgate.net For instance, studies have shown that the resulting conjugates not only maintain but in some cases may increase the anti-inflammatory effects compared to the parent drugs. mdpi.com

The synthesis of these derivatives highlights the role of 4-(methylsulfonyl)aniline as a versatile scaffold. The general synthetic route starts from acetanilide (B955), which undergoes a series of reactions including bromination, mercaptation, methylation, oxidation, and finally deacetylation to yield the 4-(methylsulfonyl)aniline intermediate. mdpi.com This intermediate is then coupled with various NSAIDs to produce the final target compounds. mdpi.com

Table 1: Synthesis of NSAID-4-(methylsulfonyl)aniline Conjugates

| Target Compound | NSAID Used | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|

| 11 | Naproxen | 52 | 210–212 | C₂₄H₂₄N₂O₄S |

| 12 | Indomethacin | 46 | 228–230 | C₂₆H₂₃ClN₂O₅S |

| 13 | Diclofenac | 55 | 204–206 | C₂₁H₁₈Cl₂N₂O₃S |

| 14 | Mefenamic Acid | 46 | 228–230 | C₂₂H₂₂N₂O₃S |

Data sourced from Mahdi, M. F., et al. (2012). mdpi.com

Further showcasing the utility of this structural motif, a derivative featuring a 4-(methylsulfonyl)phenyl ring was identified as a potent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an important target in the treatment of type 2 diabetes mellitus. chemmethod.com In a study focused on developing novel DPP-IV inhibitors, a series of tetrahydropyrimidine-5-carboxylate derivatives were designed and synthesized. chemmethod.com Among the synthesized compounds, the derivative M18, which incorporates a 4-(methylsulfonyl)phenyl group, demonstrated the highest inhibitory activity against the enzyme. chemmethod.com

Table 2: DPP-IV Inhibition by a 4-(Methylsulfonyl)phenyl-Containing Compound

| Compound Code | Key Structural Feature | % Inhibition (at 250 µM) | IC₅₀ (µM) |

|---|---|---|---|

| M18 | 4-(methylsulfonyl)phenyl ring | 93.3 ± 0.58 | 13.14 ± 0.49 |

| Sitagliptin (Reference) | - | 101.55 ± 1.26 | 0.021 ± 0.003 |

Data sourced from Shastri, M. A., et al. (2024). chemmethod.com

These examples underscore the importance of this compound and related structures as foundational elements in the synthesis of complex and functionalized organic molecules for pharmaceutical research. mdpi.comchemmethod.com

Spectroscopic and Structural Characterization in Research Contexts

Advanced Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule. For N-Methyl-4-(methylsulfonyl)aniline, these analyses confirm the presence of the key N-methyl, amino, aromatic, and methylsulfonyl moieties.

In the FT-IR spectrum, characteristic absorption bands are expected. The sulfonyl group (SO2) is distinguished by strong, sharp stretching vibrations, typically appearing in the ranges of 1350–1300 cm⁻¹ (asymmetric) and 1160–1140 cm⁻¹ (symmetric). iucr.org The N-H stretching vibration of the secondary amine is anticipated as a single, sharp band around 3450-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups would appear just below 3000 cm⁻¹. Furthermore, C=C stretching vibrations within the benzene (B151609) ring are expected in the 1600–1450 cm⁻¹ region. scielo.org.mx

Raman spectroscopy offers complementary information. The aromatic ring vibrations and the symmetric stretch of the sulfonyl group are generally strong and easily identifiable in the Raman spectrum, providing a clear fingerprint of the molecule. scielo.org.mxresearchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3450 - 3300 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| SO₂ | Asymmetric Stretching | 1350 - 1300 |

| SO₂ | Symmetric Stretching | 1160 - 1140 |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. While specific spectral data for the free base is not widely published, data for its hydrochloride salt and related analogs are available. bldpharm.comacs.org

In the ¹H NMR spectrum, distinct signals are expected:

A singlet for the methyl protons of the sulfonyl group (SO₂-CH₃), typically appearing downfield around 3.0-3.2 ppm. acs.org

A singlet or doublet for the N-methyl protons (N-CH₃), with its chemical shift influenced by the solvent and the electronic environment.

A set of signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the para-substituted benzene ring. The protons ortho to the N-methyl group would show a doublet, and the protons ortho to the sulfonyl group would appear as another doublet at a more downfield position due to the strong electron-withdrawing nature of the SO₂ group.

A broad singlet for the N-H proton, the chemical shift of which is highly dependent on solvent and concentration.

The ¹³C NMR spectrum would complement this information, showing distinct peaks for the two different methyl carbons, and four peaks for the aromatic carbons due to the para-substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| N-Methyl | -CH₃ | ~2.9 | ~30 |

| Sulfonyl Methyl | -SO₂CH₃ | ~3.1 | ~44 |

| Aromatic | C-H (ortho to NHCH₃) | ~6.7 | ~112 |

| Aromatic | C-H (ortho to SO₂CH₃) | ~7.8 | ~129 |

| Aromatic | C (ipso to NHCH₃) | - | ~152 |

| Aromatic | C (ipso to SO₂CH₃) | - | ~133 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, which can be used to determine the precise molecular formula (C₈H₁₁NO₂S). The calculated exact mass of the parent compound is 185.05105 atomic mass units. nih.gov

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are used to generate ions. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. For sulfonamides, characteristic fragmentation pathways include the cleavage of the S-N bond. researchgate.net This can lead to the formation of an aniline (B41778) radical cation or other related fragments. Common losses observed include the loss of the SO₂ group or the methylsulfonyl radical (•SO₂CH₃). researchgate.netresearchgate.net The analysis of these fragments allows for a step-by-step reconstruction of the molecule's structure.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. carleton.edu While specific crystallographic data for this compound is not prominently available in the reviewed literature, analysis of closely related structures allows for a well-grounded prediction of its solid-state characteristics. nih.govnih.govresearchgate.netiucr.org

The crystal packing of this compound would be governed by a combination of intermolecular forces. The presence of the N-H group allows for the formation of intermolecular hydrogen bonds, likely of the N-H···O=S type, where the oxygen atoms of the sulfonyl group act as hydrogen bond acceptors. iucr.org These interactions are a primary driving force in the formation of the crystal lattice, often leading to the assembly of molecules into chains or sheets.

Theoretical and Computational Chemistry of N Methyl 4 Methylsulfonyl Aniline

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in dissecting the electronic landscape of N-Methyl-4-(methylsulfonyl)aniline. These methods, such as Density Functional Theory (DFT), offer a lens into the arrangement and energies of electrons, which are fundamental to the molecule's properties and reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. Conversely, the LUMO is the orbital that most readily accepts electrons, defining the molecule's electrophilic or acidic nature. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For aniline (B41778) derivatives, the nature and position of substituents significantly influence the energies of these frontier orbitals. In this compound, the electron-withdrawing sulfonyl group and the electron-donating methylamino group have opposing effects on the electron density of the aromatic ring. Computational studies on similar molecules show that electron-withdrawing groups tend to lower the energy of both the HOMO and LUMO, while electron-donating groups raise them. The precise energy values for this compound would be determined by the interplay of these substituent effects.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is rarely uniform. In this compound, the electronegative oxygen and nitrogen atoms, as well as the sulfonyl group, create a polarized electronic landscape. Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing this charge distribution. cnr.it These maps depict regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). cnr.it

In this compound, the oxygen atoms of the sulfonyl group and the nitrogen of the amino group are expected to be regions of high electron density (negative potential). The hydrogen atoms of the methyl and amino groups, along with the regions around the sulfur atom, would likely exhibit a more positive potential. This charge distribution is critical in determining how the molecule interacts with other molecules, including solvents and biological targets. mdpi.com Computational methods like Mulliken and Natural Bond Orbital (NBO) analysis can provide quantitative measures of the atomic charges, further detailing the electronic structure. bohrium.com

Conformational Analysis and Energy Minima Studies

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (energy minima) and the energy barriers between them.

Rotational Barriers and Dynamic Processes

Rotation around the C-N and C-S bonds in this compound is associated with specific energy barriers. researchgate.net The rotation of the methylamino group is a key dynamic process. In aniline itself, the amino group is known to have a pyramidal geometry and can undergo inversion. The barrier to rotation around the C-N bond in substituted anilines is influenced by the electronic nature of the substituents. For this compound, the electron-withdrawing sulfonyl group is expected to increase the double-bond character of the C-N bond, potentially raising the rotational barrier.

Similarly, the methylsulfonyl group can rotate around the C-S bond. Computational studies on similar sulfones have determined the barriers for such rotations. researchgate.net These dynamic processes are often studied using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy, and the experimental findings can be corroborated by computational calculations. researchgate.net

Impact of Substituents on Molecular Geometry

The geometry of the aniline ring and its substituents is influenced by electronic and steric effects. In aniline, the amino group is slightly out of the plane of the benzene (B151609) ring. The presence of a methyl group on the nitrogen and a methylsulfonyl group at the para position will alter the bond lengths, bond angles, and dihedral angles of this compound.

Electron-withdrawing substituents at the para position of aniline tend to decrease the C-N bond length and make the molecule more planar. Conversely, electron-donating groups generally increase the C-N bond length and the out-of-plane angle of the amino group. The methyl group on the nitrogen in this compound introduces steric bulk, which can also affect the planarity of the N-methylamino group. Quantum chemical calculations can precisely model these geometric parameters. bohrium.com

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.com By modeling the transition states and intermediates, it is possible to understand the energetics and feasibility of different reaction routes.

For this compound, computational modeling could be used to explore various reactions, such as electrophilic aromatic substitution, oxidation of the sulfur atom, or reactions involving the amino group. For instance, in a reaction with an electrophile, calculations could predict whether the substitution is more likely to occur at the ortho or meta positions relative to the methylamino group, considering the directing effects of both the activating methylamino group and the deactivating methylsulfonyl group. researchgate.net

Computational studies on the oxidation of similar anilines have provided insights into the reaction mechanisms, identifying key intermediates and transition state energies. researchgate.net Similarly, the mechanism of reactions involving the amino group, such as N-alkylation or acylation, could be elucidated. These computational investigations provide a detailed molecular-level understanding that is often difficult to obtain through experimental methods alone. mdpi.com

Transition State Analysis and Activation Energies

The study of reaction mechanisms hinges on identifying and characterizing transition states—the fleeting, high-energy structures that molecules pass through as they transform from reactants to products. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out these pathways and calculating the associated activation energies, which govern the rates of chemical reactions.

While specific transition state analyses for reactions involving this compound are not extensively documented in dedicated studies, we can infer the types of reactions amenable to such analysis. These would include electrophilic aromatic substitution, nucleophilic attack at the sulfonyl group, and reactions involving the N-methyl group. For instance, in a reaction analogous to the hydroxylation of 4-methyl aniline by an OH radical, computational studies have been used to determine activation energies and reaction rates. Such studies typically employ methods like M06-2X and CCSD(T) with appropriate basis sets to locate transition state geometries and calculate the energy barriers for different reaction channels.

A hypothetical transition state analysis for the N-demethylation of this compound would involve modeling the interaction with an oxidizing agent, identifying the transition structure for the hydrogen abstraction or single-electron transfer, and calculating the activation energy for this process. This data is crucial for predicting the compound's metabolic fate or its stability under certain chemical conditions.

Table 1: Hypothetical Transition State Analysis Data for a Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| N-H abstraction from N-methyl group | DFT (B3LYP) | 6-31G(d) | Data not available |

| Electrophilic attack at ortho position | DFT (B3LYP) | 6-31G(d) | Data not available |

| Electrophilic attack at meta position | DFT (B3LYP) | 6-31G(d) | Data not available |

Note: This table is illustrative. Specific computational data for this compound is not available in the cited literature.

Prediction of Regio- and Stereoselectivity

Computational chemistry offers powerful predictive capabilities for determining the outcome of reactions where multiple products are possible. Regioselectivity, the preference for reaction at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, can be rationalized and predicted by analyzing the electronic and steric properties of the reactants and transition states.

For this compound, a key area of interest is the regioselectivity of electrophilic aromatic substitution. The interplay between the activating N-methyl group (an ortho-, para-director) and the deactivating methylsulfonyl group (a meta-director) presents an interesting case. Computational models can predict the most likely sites of electrophilic attack by calculating the energies of the intermediate Wheland complexes (sigma complexes) for attack at the ortho and meta positions relative to the N-methyl group. The position leading to the most stable intermediate is generally the favored product. Methods like the RegioSQM, which calculates the free energies of protonated aromatic C-H carbons, can provide a rapid prediction of the most nucleophilic center.

Stereoselectivity would be a relevant consideration in reactions involving the creation of a new chiral center, for example, in an asymmetric synthesis where this compound acts as a nucleophile. Computational modeling could be used to calculate the transition state energies for the formation of different stereoisomers, with the lower energy pathway indicating the major product. This type of analysis is crucial in drug discovery and development where specific stereoisomers often exhibit desired biological activity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are a cornerstone in the interpretation of experimental spectra. By predicting spectroscopic parameters such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption wavelengths, computational chemistry can aid in structure elucidation and the assignment of spectral features.

For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts can then be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and conformational dynamics.

Similarly, the IR spectrum of this compound can be calculated by computing its vibrational frequencies. These calculations provide a set of theoretical vibrational modes that can be correlated with the peaks observed in an experimental FT-IR spectrum. This comparison aids in the assignment of specific bands to the stretching and bending vibrations of functional groups within the molecule, such as the N-H, C-H, S=O, and C-N bonds.

Time-dependent DFT (TD-DFT) is the method of choice for predicting the UV-Vis absorption spectrum. By calculating the electronic excitation energies and oscillator strengths, TD-DFT can predict the λ(max) values corresponding to the electronic transitions within the molecule. For this compound, these transitions would likely involve π-π* transitions within the benzene ring and charge-transfer transitions involving the amino and sulfonyl substituents. Comparing the predicted spectrum with the experimental one can provide insights into the electronic structure of the molecule.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

| ¹H NMR | Chemical Shift (δ, ppm) - N-CH₃ | Data not available | Data not available |

| ¹H NMR | Chemical Shift (δ, ppm) - S-CH₃ | Data not available | Data not available |

| ¹³C NMR | Chemical Shift (δ, ppm) - C-SO₂ | Data not available | Data not available |

| FT-IR | Vibrational Frequency (cm⁻¹) - S=O stretch | Data not available | Data not available |

| FT-IR | Vibrational Frequency (cm⁻¹) - N-H bend | Data not available | Data not available |

| UV-Vis | λ(max) (nm) | Data not available | Data not available |

Note: This table is illustrative. Specific computational and corresponding experimental data for this compound is not available in the cited literature.

Synthesis and Research of Derivatives and Analogues of N Methyl 4 Methylsulfonyl Aniline

Systematic Modification of the N-Methylamine Moiety

Alterations to the nitrogen substituent have been a primary focus, exploring the effects of increasing alkyl chain length, introducing dialkylation, and adding further functional groups.

The synthesis of N,N-dialkylated analogues of 4-(methylsulfonyl)aniline (B1202210) has been approached through various synthetic strategies. While the direct alkylation of aniline (B41778) can sometimes lead to mixtures of mono- and di-alkylated products, with N,N-dimethylaniline being a potential byproduct in the synthesis of N-methylaniline, more controlled methods are often employed. google.com For instance, a visible-light-mediated reaction has been used for the sulfonylation of N,N-dialkylated anilines. In these studies, substrates like N,N,4-trimethylaniline and N,N-diethylaniline were successfully sulfonylated, demonstrating that the presence of two alkyl groups on the nitrogen atom is compatible with the introduction of the sulfonyl moiety. nih.gov

Research has also shown that triphenylamine (B166846) can be selectively mono-sulfonylated at the para-position, indicating that even bulky N-substituents can direct the reaction. nih.gov The choice of alkylating agent and reaction conditions is crucial; for example, using α-methylstyrene with an acid-treated clay catalyst for aniline alkylation resulted in alkylation on the aromatic ring rather than at the nitrogen atom. researchgate.net

Table 1: Examples of N,N-Dialkylated Analogue Synthesis

| Starting Aniline | Sulfonylation/Alkylation Method | Product | Yield | Reference |

|---|---|---|---|---|

| N,N,4-trimethylaniline | Visible-light-mediated reaction with 4-Methylbenzenesulfonyl fluoride | N,N,4-trimethyl-X-(p-tolylsulfonyl)aniline* | Trace | nih.gov |

| N,N-diethylaniline | Visible-light-mediated reaction with 4-Methylbenzenesulfonyl fluoride | 4-(N,N-diethylamino)phenyl)(p-tolyl)sulfone | 57% | nih.gov |

| Triphenylamine | Visible-light-mediated reaction with 4-Methylbenzenesulfonyl fluoride | 4-(diphenylamino)phenyl)(p-tolyl)sulfone | 70% | nih.gov |

Note: The exact position of sulfonylation on the ring was part of the study's optimization.

Beyond simple alkylation, research has focused on introducing functional groups onto the N-alkyl substituent. This creates more complex analogues with potentially diverse properties. A common strategy involves reacting an N-alkylaniline derivative with a molecule containing a reactive functional group, such as an epoxide. For example, 2-allyloxy-N-methylsulfonyl aniline has been reacted with epichlorohydrin. google.com This reaction adds an epoxypropyl group to the nitrogen atom, which can be subsequently opened by an amine like isopropylamine (B41738) to yield a more complex, functionalized N-alkyl chain. google.com

Another approach involves the acylation of the nitrogen atom. In a multi-step synthesis, aniline is first reacted with methylsulfonyl chloride, followed by a reaction with chloroacetyl chloride. google.com The resulting N-(4-(methylsulfonyl)phenyl)acetamide derivative contains a reactive chloroacetyl group attached to the nitrogen, which can be further functionalized by reaction with various amines, such as isopropylamine. google.com

Aromatic Ring Functionalization and Derivatization

Modifying the central benzene (B151609) ring by introducing additional substituents or by altering their positions has been a key area of investigation.

The introduction of a nitro group onto the aromatic ring of N-Methyl-4-(methylsulfonyl)aniline analogues is a significant derivatization. The compound 4-(methylsulfonyl)-2-nitrobenzenamine, for instance, features a nitro group at the 2-position and is synthesized from nitrated aniline derivatives. ontosight.ai

The nitration of N-alkylanilines and related compounds can be challenging due to the activating nature of the amine group, which can lead to oxidation and the formation of multiple products. researchgate.netacs.org To achieve selectivity, specific methodologies have been developed. A continuous-flow process using a microreactor has been successfully employed for the selective mononitration of 1-methyl-4-(methylsulfonyl)benzene, a closely related precursor. This method offers high yield (98%) and a very short residence time (5 seconds), which significantly minimizes the formation of unwanted byproducts. researchgate.netresearchgate.net The challenges of aromatic nitration include controlling the reaction to yield the desired isomer and avoiding the formation of multiple nitro-derivatives. google.com In some cases, attempts to perform subsequent reactions on nitro-analogues, such as the reduction of a nitro group to an aniline, have proven difficult, indicating that the introduced substituent can significantly influence the reactivity of the entire molecule. nih.gov

Table 2: Research on Nitration of Related Compounds

| Substrate | Nitration Method | Key Finding | Yield | Reference |

|---|---|---|---|---|

| 1-methyl-4-(methylsulfonyl)benzene | Continuous-flow reactor | Selective mononitration | 98% | researchgate.netresearchgate.net |

| p-difluorobenzene | Continuous flow with fuming nitric acid | High yield of 2,5-difluoronitrobenzene | 98% | researchgate.net |

The synthesis and study of isomeric forms of this compound, where the substituents are arranged differently on the aromatic ring, is crucial for understanding structure-activity relationships. The formation of isomers is often an inherent part of aromatic substitution reactions. For example, the nitration of ortho-xylene can produce a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene isomers. google.com

Photochemical methods have also been explored to generate isomers. A photochemical Fries-type rearrangement of N-sulfonyl anilines can promote the migration of the sulfonyl group from the nitrogen atom to the carbon of the aromatic ring. rsc.org This N- to C-sulfonyl transfer can result in a mixture of ortho- and para-substituted regioisomers. The regioselectivity of this reaction can sometimes be influenced by the reaction conditions, such as performing the photolysis in the solid phase. rsc.org Such rearrangements provide a direct pathway to structural isomers that might be difficult to access through conventional substitution reactions.

Alterations to the Sulfonyl Group

Modifying the sulfonyl group itself represents another avenue for creating analogues. Research has explored replacing the methyl group with other alkyl or aryl moieties. Studies have investigated the synthesis and reactivity of compounds with a range of N-sulfonyl substituents, including phenyl, 4-methylphenyl (tosyl), 4-methoxyphenyl, and ethyl groups. google.comrsc.org

A novel method for modifying the sulfonyl group involves the reductive cleavage of the nitrogen-sulfur (N-S) bond in secondary sulfonamides. This process generates sulfinate anions as intermediates. semanticscholar.org These sulfinates are versatile synthetic handles that can be subsequently functionalized. For example, the sulfinate can be reacted with an alkylating agent like iodomethane (B122720) to re-form a sulfonyl group, but this two-step process allows for the introduction of different groups onto the sulfur atom, thereby altering the sulfonyl moiety. semanticscholar.org Furthermore, the use of sulfonyl fluorides with diverse substituents as sulfonylation reagents provides a flexible method for constructing a wide array of sulfonylated aniline derivatives. nih.gov

Table 3: Mentioned Compounds in this Article

| Compound Name |

|---|

| This compound |

| N,N-Dimethylaniline |

| N,N,4-trimethylaniline |

| N,N-diethylaniline |

| (4-(N,N-diethylamino)phenyl)(p-tolyl)sulfone |

| Triphenylamine |

| (4-(diphenylamino)phenyl)(p-tolyl)sulfone |

| 2-allyloxy-N-methylsulfonyl aniline |

| N-(4-(methylsulfonyl)phenyl)acetamide |

| Sotalol |

| 4-(methylsulfonyl)-2-nitrobenzenamine |

| 1-methyl-4-(methylsulfonyl)benzene |

| 3-nitro-o-xylene |

| 4-nitro-o-xylene |

| 2,5-difluoronitrobenzene |

Synthesis of Analogues with Different Sulfonyl Substituents

The synthesis of analogues of this compound with varied sulfonyl substituents has been achieved through several modern synthetic methods. These approaches offer mild and efficient routes to a diverse range of N-aryl and N-alkyl sulfonylanilines. Key methods include visible-light-mediated photoredox catalysis and copper-catalyzed sulfonylation.

Visible-light-mediated sulfonylation has emerged as a powerful tool. rsc.org In one approach, aniline derivatives react with sulfinate salts under photoredox-catalyzed conditions. rsc.org This method is tolerant of a wide array of functional groups on both the aniline and the sulfonylating agent. For instance, both alkyl and aryl substituents on the aromatic ring of the aniline are well-tolerated, providing the corresponding sulfones in high yields. rsc.org Electron-rich anilines, such as those with methoxy (B1213986) groups, and even substrates with unprotected hydroxyl groups, undergo successful sulfonylation. rsc.org

Another visible-light-mediated strategy employs sulfonyl fluorides as the sulfonylation reagent. nih.gov This method is advantageous due to the stability and modifiability of sulfonyl fluorides, allowing for the synthesis of complex and diverse sulfonated anilines under mild conditions. nih.gov The reaction proceeds efficiently for anilines with various para-substituents. nih.gov The counterion of the photocatalyst has been shown to have a significant impact on the reaction's efficiency, with chloride counterions sometimes providing superior results. nih.gov

Copper-catalyzed methods also provide an effective route to sulfonylated anilines. A biomass-derived copper catalyst has been used for the sulfonylation of aniline derivatives with sodium sulfinates at room temperature. mdpi.com This heterogeneous catalyst is recyclable and effective for substrates with electron-donating groups on the aniline ring. mdpi.comchemrxiv.org However, the reaction is less effective for anilines bearing electron-withdrawing groups. chemrxiv.org

The following interactive data table summarizes various synthetic methods for preparing analogues of this compound with different sulfonyl substituents.

| Sulfonylating Reagent | Catalyst/Conditions | Aniline Derivative Example | Product Yield (%) | Reference |

| Sodium Methanesulfinate | fac-Ir(ppy)₃, K₂S₂O₈, blue LEDs | N,N-dimethyl-p-toluidine | 85 | rsc.org |

| Sodium Cyclohexanesulfinate | fac-Ir(ppy)₃, K₂S₂O₈, blue LEDs | N,N-dimethyl-p-toluidine | 75 | rsc.org |

| Sodium Benzenesulfinate | CuxOy@CS-400, Ag₂CO₃, K₂S₂O₈ | N-(o-tolyl)picolinamide | High | mdpi.com |

| Benzenesulfonyl Fluoride | Ir[(ppy)₂(dtbbpy)]Cl, blue LEDs | N-methyl-4-ethylaniline | Good | nih.gov |

| 4-Bromobenzenesulfonyl Fluoride | Ir[(ppy)₂(dtbbpy)]Cl, blue LEDs | N-methyl-4-ethylaniline | 57 (after Suzuki coupling) | nih.gov |

| Sodium Naphthalenesulfinate | CuxOy@CS-400, Ag₂CO₃, K₂S₂O₈ | N-(o-tolyl)picolinamide | High | mdpi.com |

Structure-Reactivity Relationships in Derivatives

The reactivity of derivatives of this compound is significantly influenced by the electronic and steric nature of the substituents on both the aniline ring and the sulfonyl group. These relationships are often quantitatively described by Hammett plots, which correlate reaction rates with substituent constants (σ).

The sulfonyl group (-SO₂R) is a strong electron-withdrawing group. researchgate.net This property decreases the electron density of the aniline ring, which in turn affects its reactivity in various reactions. For example, in electrophilic aromatic substitution reactions, the electron-withdrawing nature of the sulfonyl group deactivates the ring, making substitution more difficult compared to unsubstituted aniline. researchgate.net Conversely, this electron withdrawal can facilitate nucleophilic aromatic substitution reactions by stabilizing the intermediate Meisenheimer complex. researchgate.net

The nature of the substituent on the sulfonyl group itself (the 'R' in -SO₂R) also plays a crucial role. In the reaction of substituted benzenesulfonyl chlorides with anilines, electron-withdrawing substituents on the benzenesulfonyl chloride increase the rate of reaction by making the sulfur atom more electrophilic. researchgate.net This is reflected in a positive ρ (rho) value in the Hammett equation, indicating the build-up of negative charge in the transition state at the reaction center.

Conversely, the substituents on the aniline ring also have a pronounced effect. In the same reaction, electron-donating groups on the aniline increase its nucleophilicity and thus accelerate the reaction, while electron-withdrawing groups have the opposite effect. researchgate.net This typically results in a negative ρ value when correlating the reaction rate with the substituent constants of the aniline. For the anilinolysis of certain activated substrates, Hammett plots show a linear correlation, confirming these electronic effects. researchgate.netresearchgate.net

Steric effects can also be significant. Ortho-substituents on the aniline ring can hinder the approach of the sulfonylating agent, slowing down the reaction. researchgate.net However, in some cases, such as the chloride-chloride exchange in arenesulfonyl chlorides, ortho-alkyl groups have been observed to counterintuitively accelerate the reaction due to the adoption of a sterically congested ground state structure.

The following interactive data table summarizes the general structure-reactivity relationships for derivatives of this compound.

| Structural Modification | Electronic/Steric Effect | Impact on Reactivity | Reference |

| Electron-withdrawing group on aniline ring | Decreases nucleophilicity of aniline nitrogen | Decreases rate of reaction with electrophiles | researchgate.net |

| Electron-donating group on aniline ring | Increases nucleophilicity of aniline nitrogen | Increases rate of reaction with electrophiles | researchgate.net |

| Electron-withdrawing group on aryl sulfonyl | Increases electrophilicity of sulfonyl sulfur | Increases rate of nucleophilic attack on the sulfonyl group | researchgate.net |

| Electron-donating group on aryl sulfonyl | Decreases electrophilicity of sulfonyl sulfur | Decreases rate of nucleophilic attack on the sulfonyl group | researchgate.net |

| Ortho-substituent on aniline ring | Steric hindrance | Generally decreases reaction rate | researchgate.net |

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis